molecular formula C10H16N2 B2871188 2-methyl-N2-phenylpropane-1,2-diamine CAS No. 68173-00-2

2-methyl-N2-phenylpropane-1,2-diamine

Cat. No.: B2871188
CAS No.: 68173-00-2
M. Wt: 164.252
InChI Key: YXGMENLRJAUPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action for the reactions involving “2-methyl-N2-phenylpropane-1,2-diamine” has been discussed in various studies . One such mechanism involves a backside attack by the hydroxide nucleophile, resulting in inversion at the tetrahedral carbon electrophile .

Safety and Hazards

The safety information for “2-methyl-N2-phenylpropane-1,2-diamine” includes hazard statements H302 and H314 . The compound is labeled with the signal word “Danger” and is associated with pictograms GHS05 and GHS07 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N2-phenylpropane-1,2-diamine typically involves the reaction of benzenamine with 2-amino-2-methyl-1-propanol under specific conditions . The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures high-quality production suitable for various applications .

Comparison with Similar Compounds

2-methyl-N2-phenylpropane-1,2-diamine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical and biological activities .

Properties

IUPAC Name

2-methyl-2-N-phenylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7,12H,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGMENLRJAUPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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A solution of 2-Methyl-2-phenylamino-propionamide (1 eq) in dry THF (0.2 M) was added dropwise to a stirred ice-cooled suspension of LiAlH4(6 eq) in dry THF (1.2 M) under N2. Upon completion of the addition, the reaction mixture was refluxed for 24 h. The mixture was cooled to 0° C., quenched with water and filtered through Celite. The filtrate was concentrated under reduced pressure and partitioned between water and DCM. The organic phase was separated and washed with brine, then dried (Na2SO4) and concentrated under reduced pressure to yield KK1 as reddish oil which was used as such in the next step. MS (ES) C10H16N2 requires: 164, found: 165 (M+H)+.
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